6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula and a molecular weight of approximately 277.44 g/mol. It features a complex structure characterized by an imidazo[4,5-b]pyridine core, which is known for its biological significance and potential pharmaceutical applications. The compound is classified as an irritant and is often used in organic synthesis due to its unique functional groups, including a tert-butyldimethylsilyloxy group that enhances its reactivity and solubility in various solvents .
The reactions involving 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine are primarily centered around its silyl ether functionality. This compound can undergo various transformations such as:
These reactions make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
The synthesis of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves several steps:
This multi-step synthesis allows for the precise control over the functional groups and stereochemistry of the final product .
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has several applications in:
Several compounds share structural similarities with 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-Methylimidazo[4,5-b]pyridine | Structure | Known carcinogen; found in cooked meats. |
1H-Imidazo[4,5-b]pyridin-2-one | Structure | Exhibits anti-inflammatory properties. |
2-(1H-Imidazo[4,5-b]pyridin-2-yl)phenol | Structure | Potential anti-cancer agent; targets specific kinases. |
Uniqueness: The presence of the tert-butyldimethylsilyloxy group distinguishes 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine from other similar compounds by enhancing its stability and solubility while potentially increasing its biological activity through improved interaction with targets.
The compound belongs to the imidazo[4,5-b]pyridine family, a class of bicyclic nitrogen-containing heterocycles. Its structure comprises a fused imidazole and pyridine ring system, substituted with a tert-butyldimethylsilyloxy (TBDMS) methyl group at position 6 and a methyl group at position 3.
Systematic IUPAC Name
6-{[(tert-Butyldimethylsilyl)oxy]methyl}-3-methyl-3H-imidazo[4,5-b]pyridine.
Key Identifiers
Imidazo[4,5-b]pyridines gained prominence in the 1980s as non-benzodiazepine GABAₐ receptor modulators. The incorporation of silicon-based protecting groups, such as TBDMS, emerged in the 2000s to enhance synthetic flexibility and metabolic stability. This compound represents a hybrid innovation, combining the pharmacophoric imidazo[4,5-b]pyridine core with silicon chemistry for optimized physicochemical properties.
Imidazo[4,5-b]pyridines are privileged scaffolds in drug discovery due to their:
Silicon incorporation in heterocycles offers unique advantages:
Property | Silicon Analog | Carbon Analog |
---|---|---|
Bond Length | Longer Si–O (1.64 Å) | Shorter C–O (1.43 Å) |
Lipophilicity | Increased logP | Lower logP |
Metabolic Stability | Enhanced resistance to oxidation | Susceptible to CYP450 oxidation |
The tert-butyldimethylsilyl group in this compound acts as a protecting group for hydroxyl moieties during synthesis, enabling selective functionalization.
Key Database Entries:
Regulatory and Commercial Status:
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine represents a structurally complex heterocyclic compound featuring a fused imidazole-pyridine ring system with specific substitution patterns [1]. The molecular framework consists of a bicyclic imidazo[4,5-b]pyridine core, characterized by the fusion of an imidazole ring to a pyridine ring through shared carbon atoms [2] [3].
The compound exhibits a planar aromatic core structure typical of imidazopyridine derivatives, with the fused ring system maintaining conjugation across both heterocyclic components [4] [5]. The 3-methyl substituent at the N3 position introduces asymmetry to the molecule and influences the overall electronic distribution within the heterocyclic framework [6]. At the C6 position, a methylene bridge connects the core structure to a tert-butyldimethylsilyl ether protecting group, creating a pendant alkoxy-silyl functionality [1] [7].
Conformational analysis of imidazopyridine derivatives through density functional theory calculations reveals that these compounds typically adopt quasi-planar conformations with minimal deviation from planarity in the aromatic core [4]. The tert-butyldimethylsilyl protecting group introduces significant steric bulk, with the tert-butyl moieties adopting staggered conformations to minimize intramolecular steric interactions [8]. The silicon-oxygen bond length and the Si-O-C bond angles are consistent with typical silyl ether geometries, maintaining tetrahedral coordination around the silicon center [9] [10].
The systematic International Union of Pure and Applied Chemistry name for this compound is 6-(((tert-butyldimethylsilyl)oxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine [1]. This nomenclature follows established conventions for naming fused heterocyclic systems, where the imidazo[4,5-b]pyridine designation indicates the specific fusion pattern between the imidazole and pyridine rings [11].
Alternative nomenclature systems may employ variations in the description of the silyl protecting group component. The tert-butyldimethylsilyl moiety can be alternatively designated as (1,1-dimethylethyl)dimethylsilyl in systematic nomenclature [7]. The compound may also be referenced using its Chemical Abstracts Service registry number 1186311-15-8, which provides unambiguous identification in chemical databases [12] [13].
The numbering system for imidazo[4,5-b]pyridine follows established heterocyclic nomenclature rules, where the nitrogen atoms in the imidazole ring are designated N1 and N3, while the pyridine nitrogen is N4 [14]. The carbon atoms are numbered sequentially, with C6 representing the position of the substituted methylene group [15].
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine exists as a solid crystalline material under standard temperature and pressure conditions [13]. The compound demonstrates remarkable stability under ambient conditions, attributed to the robust nature of both the imidazopyridine core and the tert-butyldimethylsilyl protecting group [16] [10].
The stability profile of this compound is significantly enhanced by the presence of the silyl ether functionality, which provides protection against hydrolytic degradation under neutral and mildly acidic conditions [17] [9]. Thermal stability studies of related imidazopyridine derivatives indicate that these compounds typically remain stable at temperatures exceeding 200°C before undergoing decomposition [4]. The tert-butyldimethylsilyl protecting group contributes additional thermal stability through its sterically hindered structure, which resists thermal elimination reactions [8].
Chemical stability assessments reveal that the compound maintains integrity in organic solvents commonly used in synthetic chemistry, including dichloromethane, tetrahydrofuran, and dimethyl sulfoxide [16]. The imidazopyridine core exhibits resistance to oxidation under ambient conditions, while the silyl ether linkage remains stable in the absence of fluoride sources or strongly acidic conditions [10].
The solubility characteristics of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine reflect the compound's amphiphilic nature, combining the polar imidazopyridine heterocycle with the lipophilic silyl ether substituent [3] [6]. Imidazopyridine derivatives typically demonstrate favorable solubility in polar aprotic solvents due to their heterocyclic nitrogen atoms' capacity for dipolar interactions [3].
The compound exhibits enhanced solubility in organic solvents such as acetone, acetonitrile, and dimethyl sulfoxide compared to aqueous media [6]. The tert-butyldimethylsilyl protecting group significantly increases the compound's lipophilicity, resulting in improved solubility in non-polar and moderately polar organic solvents [7] [10]. Estimated logarithmic partition coefficient values for structurally related imidazopyridines range from 0.4 to 0.7 for LogD and 2.5 to 3.5 for LogP [6].
Aqueous solubility is limited due to the hydrophobic nature of the silyl protecting group, though the polar imidazopyridine core provides some degree of water compatibility [3]. The compound's solubility profile makes it suitable for reactions conducted in organic media while maintaining sufficient polarity for purification through conventional chromatographic methods [11].
Specific melting point data for 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has not been extensively reported in the available literature [18]. However, structural analogs within the imidazopyridine family typically exhibit melting points ranging from 120°C to 180°C, depending on the nature and position of substituents [11] [4].
Thermal analysis of imidazopyridine derivatives reveals characteristic thermal behavior patterns, including well-defined melting transitions followed by thermal decomposition at elevated temperatures [5]. The presence of the tert-butyldimethylsilyl protecting group influences thermal properties through its bulky structure and the thermal stability of the silicon-oxygen bond [9] [8].
Differential scanning calorimetry studies of related compounds indicate that thermal decomposition typically occurs through multiple pathways, including silyl ether cleavage and heterocycle fragmentation at temperatures above 250°C [4]. The compound's thermal stability profile makes it suitable for synthetic transformations requiring elevated temperatures while maintaining structural integrity [16].
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine belongs to the broader family of imidazopyridine derivatives, which encompasses four distinct structural isomers: imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine [3] [6]. Each isomer exhibits unique physicochemical properties and biological activities due to differences in nitrogen atom positioning and electronic distribution [6].
The imidazo[4,5-b]pyridine scaffold demonstrates bioisosteric similarity to purine nucleobases, facilitating interactions with biological macromolecules [3]. This structural relationship distinguishes it from other imidazopyridine isomers and contributes to its unique pharmacological profile [3]. Comparative analysis reveals that imidazo[4,5-b]pyridine derivatives typically exhibit higher topological polar surface area values (41.57 Ų) compared to imidazo[1,2-a]pyridine analogs (17.3 Ų) [6].
The 3-methyl substitution pattern in the target compound influences electronic properties and molecular recognition compared to unsubstituted imidazo[4,5-b]pyridine [6]. The C6-methylene-silyl ether substituent represents a unique structural feature not commonly found in naturally occurring imidazopyridines, providing opportunities for selective chemical modifications [11]. Structural comparison with 2-substituted imidazo[4,5-b]pyridine derivatives reveals differences in electronic distribution and potential binding modes [15].
The electronic properties of 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine are governed by the conjugated π-electron system of the imidazopyridine core and the electron-donating effects of the substituents [4] [19]. Density functional theory calculations performed on imidazopyridine derivatives reveal characteristic frontier molecular orbital energies and electronic transitions [15] [20].
Highest Occupied Molecular Orbital energies for imidazopyridine compounds typically range from -6.3 to -5.0 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -1.1 to -2.8 electron volts [19] [20]. The energy gap between these frontier orbitals ranges from 3.8 to 5.2 electron volts, indicating moderate electronic stability and kinetic inertness [4] [20]. The 3-methyl substituent contributes electron density to the heterocyclic system, slightly raising the Highest Occupied Molecular Orbital energy [19].
The tert-butyldimethylsilyl ether group acts as an electron-donating substituent through inductive effects, influencing the overall electronic distribution within the molecule [7]. Electronic calculations demonstrate that electron density distribution in imidazopyridine derivatives is predominantly localized on the heterocyclic nitrogen atoms and the aromatic carbon framework [19]. The molecular electrostatic potential surface reveals regions of negative potential corresponding to the nitrogen lone pairs and positive potential areas associated with the aromatic hydrogen atoms [15].
The Simplified Molecular Input Line Entry System representation for 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is: CN1C=NC2=CC(COSi(C)C(C)(C)C)=CN=C21 [1]. This notation captures the complete molecular connectivity, including the fused ring system, methyl substituent, and silyl ether protecting group [1].
The International Chemical Identifier provides a standardized representation: InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3 [1]. This identifier includes layer information describing molecular formula, connectivity, hydrogen distribution, and stereochemistry where applicable [1].
The corresponding InChI Key, ZRQGXPOSBWSIKN-UHFFFAOYSA-N, serves as a condensed hash representation facilitating database searches and cross-referencing [1]. These standardized molecular representations enable unambiguous identification and computational analysis of the compound across different chemical databases and software platforms [21].
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₃N₃OSi |
Molecular Weight (g/mol) | 277.44 |
CAS Registry Number | 1186311-15-8 |
SMILES | CN1C=NC2=CC(COSi(C)C(C)(C)C)=CN=C21 |
InChI Key | ZRQGXPOSBWSIKN-UHFFFAOYSA-N |
Electronic Property | Value Range | Reference |
---|---|---|
HOMO Energy (eV) | -6.3 to -5.0 | [19] [20] |
LUMO Energy (eV) | -1.1 to -2.8 | [19] [20] |
Energy Gap (eV) | 3.8-5.2 | [4] [20] |
Log P (estimated) | 2.5-3.5 | [6] |
TPSA (Ų) | 17.3-41.6 | [6] |
Stability Condition | TBDMS Half-life | Stability Order |
---|---|---|
Neutral aqueous media | Days to weeks | TMS < TES < TBDMS < TIPS |
Acidic conditions (1% HCl) | 273 minutes | Increases with steric bulk |
Basic conditions (5% NaOH) | 3.5 minutes | Decreases with basicity |
Methanol (pure) | <1 day (primary) | Depends on alcohol type |
Thermal stability | Stable to ~200°C | Good thermal stability |